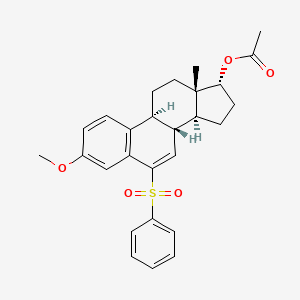
3α,5α-Tetrahydronorethisterone-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3α,5α-Tetrahydronorethisterone-d5 is a synthetic progestin hormone used in various scientific research fields. It is a deuterated analog of 3α,5α-tetrahydronorethisterone, which is a naturally occurring hormone in the human body. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in metabolic studies and other research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3α,5α-Tetrahydronorethisterone-d5 involves multiple steps, starting from the precursor 3α,5α-tetrahydronorethisterone. The deuterium atoms are introduced through specific chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in achieving high yields and efficient production.
化学反応の分析
Types of Reactions
3α,5α-Tetrahydronorethisterone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .
科学的研究の応用
3α,5α-Tetrahydronorethisterone-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various industrial applications.
作用機序
The mechanism of action of 3α,5α-Tetrahydronorethisterone-d5 involves its interaction with specific molecular targets, such as hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. The presence of deuterium atoms can affect the compound’s metabolic stability and interaction with enzymes, providing unique insights into its effects.
類似化合物との比較
Similar Compounds
3α,5α-Tetrahydronorethisterone: The non-deuterated analog.
5α-Dihydronorethisterone: Another structurally related compound.
3β,5α-Tetrahydronorethisterone: A stereoisomer with different biological properties.
Uniqueness
3α,5α-Tetrahydronorethisterone-d5 is unique due to the presence of deuterium atoms, which enhance its utility in research applications. The deuterium labeling allows for precise tracking in metabolic studies and provides insights into the compound’s stability and interactions that are not possible with non-deuterated analogs.
特性
CAS番号 |
122605-87-2 |
|---|---|
分子式 |
C₂₀H₂₅D₅O₂ |
分子量 |
307.48 |
同義語 |
(3α,5α,17α)-19-Norpregn-20-yne-3,17-diol; 19-Nor-5α,17α-pregn-20-yne-3α,17-diol-d5; 17α-Ethynyl-5α-estrane-3α,17β-diol-d5; 17α-Ethynyl-5α-oestrane-3α,17β-diol-d5; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)




